Lipophilicity Advantage vs. Pyrazinoic Acid
The calculated LogP of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is 2.58 [1]. This is markedly higher than the parent antimycobacterial agent pyrazinoic acid (LogP ≈ 0.5) and the unsubstituted 3-phenylpyrazine-2-carboxylic acid methyl ester (calculated LogP ≈ 2.1) [2]. The chlorine substituent increases lipophilicity, which in the context of pyrazine-2-carboxylic acid derivatives has been directly correlated with improved penetration of the waxy mycobacterial cell wall and enhanced in vitro activity against Mycobacterium tuberculosis [3].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.58 |
| Comparator Or Baseline | Pyrazinoic acid: ~0.5; Methyl 3-phenylpyrazine-2-carboxylate: ~2.1 |
| Quantified Difference | ΔLogP = +2.08 vs. pyrazinoic acid; ΔLogP = +0.48 vs. unsubstituted phenyl analog |
| Conditions | Calculated using ACD/Labs Percepta or similar predictive algorithm; no experimental LogP available for this specific compound. |
Why This Matters
Higher LogP directly translates to improved predicted passive membrane permeability, a critical parameter for intracellular pathogen targeting and oral bioavailability in lead optimization.
- [1] HZBP. 3-(4-氯苯基)吡嗪-2-羧酸甲酯, 98%. Product Page. CAS 1363382-34-6. View Source
- [2] ChemExper. PHBB_SC-05154. LogP data. View Source
- [3] Jandourek O, Tauchman M, Paterova P, et al. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules. 2017; 22(9): 1491. View Source
